molecular formula C14H12BrClN2O B14375293 N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide CAS No. 89611-33-6

N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide

Katalognummer: B14375293
CAS-Nummer: 89611-33-6
Molekulargewicht: 339.61 g/mol
InChI-Schlüssel: ATOSSGJRDJGKID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromine and chlorine-substituted phenyl ring attached to a cyanocyclohexene carboxamide moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-chloroaniline with a suitable cyanocyclohexene derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide stands out due to its unique combination of a bromine and chlorine-substituted phenyl ring with a cyanocyclohexene carboxamide moiety.

Eigenschaften

CAS-Nummer

89611-33-6

Molekularformel

C14H12BrClN2O

Molekulargewicht

339.61 g/mol

IUPAC-Name

N-(4-bromo-2-chlorophenyl)-2-cyanocyclohexene-1-carboxamide

InChI

InChI=1S/C14H12BrClN2O/c15-10-5-6-13(12(16)7-10)18-14(19)11-4-2-1-3-9(11)8-17/h5-7H,1-4H2,(H,18,19)

InChI-Schlüssel

ATOSSGJRDJGKID-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=C(C1)C#N)C(=O)NC2=C(C=C(C=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.